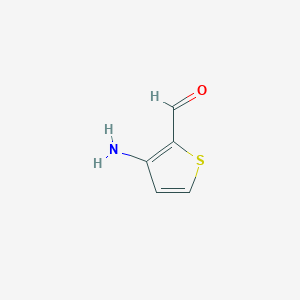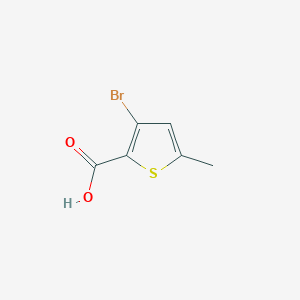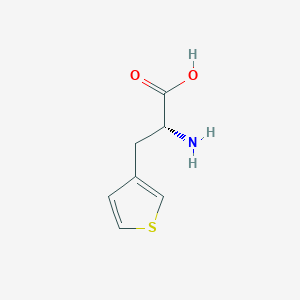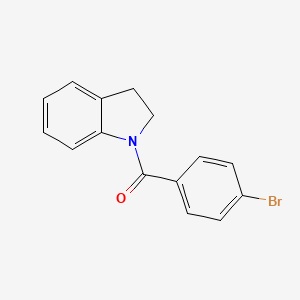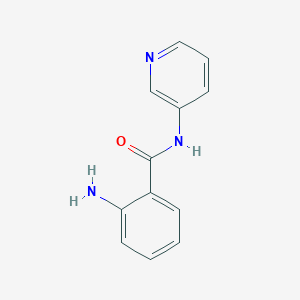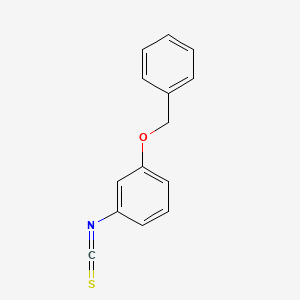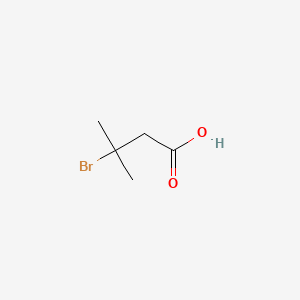
beta-Bromoisovaleric acid
説明
Synthesis Analysis
The synthesis of beta-Bromoisovaleric acid involves several key processes, including alkylation, decarboxylation, bromination, and hydrolysis. Marvel and Vigneaud (2003) discuss the synthesis starting from isopropylmalonic ester, leading to the production of alpha-Bromoisovaleric acid through a sequence of bromination and hydrolysis reactions (Marvel & Vigneaud, 2003). Malin, A. Malin, and B. Laskin (2008) explored bromination in a polyphosphoric acid medium, demonstrating an efficient pathway for the industrial synthesis of alpha-Bromoisovaleric acid (Malin, Malin, & Laskin, 2008).
Molecular Structure Analysis
The molecular structure of beta-Bromoisovaleric acid is pivotal for its reactivity and interaction with other compounds. Studies on related beta-amino acids and their cyclic derivatives provide insights into the conformational preferences and structural characteristics essential for understanding beta-Bromoisovaleric acid's behavior in chemical reactions. For instance, Tanaka et al. (2001) analyzed the solid-state conformation of a hybrid tripeptide containing a cyclic beta-amino acid, shedding light on the structural aspects of such compounds (Tanaka, Oba, Ichiki, & Suemune, 2001).
Chemical Reactions and Properties
Beta-Bromoisovaleric acid participates in various chemical reactions, including conjugation, hydrolysis, and bromination, leading to diverse derivatives. The glutathione conjugation and amidase-catalyzed hydrolysis of alpha-bromoisovalerylurea enantiomers in isolated rat hepatocytes indicate the compound's reactivity and potential metabolic pathways (te Koppele, de Lannoy, Pang, & Mulder, 1987).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and stability, are crucial for handling and applying beta-Bromoisovaleric acid in various contexts. While specific data on beta-Bromoisovaleric acid's physical properties from recent studies are limited, understanding related compounds' physical properties can provide a proxy for its behavior under different conditions.
Chemical Properties Analysis
Beta-Bromoisovaleric acid's chemical properties, such as acidity/basicity, reactivity with different functional groups, and stability under various conditions, are essential for its application in synthesis and other chemical processes. Research on its reactions, such as the formation of glutathione conjugates and hydrolysis products, offers valuable information on its chemical behavior (te Koppele, de Lannoy, Pang, & Mulder, 1987).
科学的研究の応用
Environmental and Plant Stress Resistance Applications
Compounds like Glycine betaine (GB) and proline have been extensively studied for their roles in improving plant abiotic stress resistance, such as drought, salinity, extreme temperatures, UV radiation, and heavy metals exposure. These compounds are known to positively affect enzyme and membrane integrity and mediate osmotic adjustment in plants under stress conditions. Research suggests that exogenous application of these compounds can significantly increase growth and crop yield under environmental stresses, highlighting the potential for chemical applications in agriculture to enhance plant resilience against abiotic stressors (Ashraf & Foolad, 2007).
Bronchiolitis Management and Research
In the domain of respiratory diseases, research focuses on the management of conditions like bronchiolitis, where diagnostic testing and pharmacologic options are evaluated for their efficacy in improving care outcomes. Beta-agonists, for instance, have been scrutinized for their lack of significant benefit in reducing hospital admissions or lengths of stay, emphasizing the need for limiting unnecessary testing and treatments in future quality improvement efforts (Schroeder & Mansbach, 2014).
Environmental Contaminants and Human Health
Research on environmental contaminants such as Hexabromocyclododecanes (HBCDs) focuses on their ubiquity in the environment and humans due to their use as flame retardants. Studies summarize HBCD concentrations across various environmental compartments and discuss their biomagnification potential, stereoisomer profiles, and implications for human health. This type of research underscores the importance of understanding chemical compounds' environmental and health impacts (Covaci et al., 2006).
Safety And Hazards
特性
IUPAC Name |
3-bromo-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAKUCVZWTRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340833 | |
| Record name | beta-bromoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Bromoisovaleric acid | |
CAS RN |
5798-88-9 | |
| Record name | beta-Bromoisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-bromoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-BROMOISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



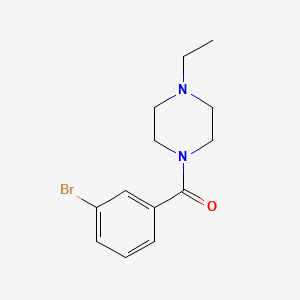

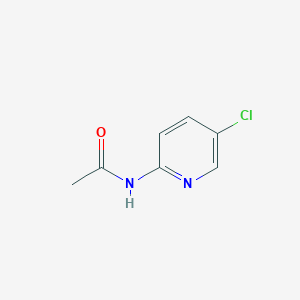
![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)


